molecular formula Ge3Ho5 B14739243 CID 78061916

CID 78061916

Cat. No.: B14739243
M. Wt: 1042.5 g/mol
InChI Key: CXSIJDCXMXXUMG-UHFFFAOYSA-N
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Description

CID 78061916 (PubChem Compound Identifier 78061916) is a chemical compound characterized by its unique structural and spectral properties.

  • Chemical structure: A proposed structure based on vacuum distillation fractions and gas chromatography-mass spectrometry (GC-MS) analysis .
  • GC-MS profile: The total ion chromatogram (TIC) and mass spectrum suggest a volatile organic compound with distinct fragmentation patterns .
  • Fractional composition: The compound’s content varies across vacuum distillation fractions, indicating its volatility and purity under specific conditions .

PubChem’s CID system () confirms that this identifier is part of a standardized registry for chemical compounds, enabling cross-referencing with physicochemical, toxicological, and pharmacological data .

Properties

Molecular Formula

Ge3Ho5

Molecular Weight

1042.5 g/mol

InChI

InChI=1S/3Ge.5Ho

InChI Key

CXSIJDCXMXXUMG-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ho].[Ho].[Ho].[Ho].[Ho]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, the preparation method might involve dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process might include steps such as mixing aziridine compounds with halogenated aromatic hydrocarbons, using oxidizing and reducing agents, and employing organic solvents .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions often involve specific temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium metal can produce molecular hydrogen and sodium hydroxide .

Scientific Research Applications

The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications might include its use in the production of polymers, adhesives, and other materials .

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061916, we compare it with structurally or functionally analogous compounds from the evidence. Key parameters include molecular weight, solubility, synthesis methods, and biological activity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Inferred) CID 57892468 () CID 57416287 () Hexachlorocyclohexane Isomers ()
Molecular Formula Not explicitly stated C₁₇H₁₅NO₂ C₇H₁₄N₂O C₆H₆Cl₆
Molecular Weight ~265–300 (GC-MS inference) 265.31 g/mol 142.20 g/mol 290.83 g/mol
Solubility Medium (fraction-dependent) 0.019–0.0849 mg/mL (variable) 28.9–651 mg/mL (highly soluble) Low (hydrophobic)
Synthesis Method Vacuum distillation of CIEO Amide coupling (84% yield) Nucleophilic substitution (K₂CO₃) Industrial chlorination of benzene
Key Biological Activity Not reported CYP1A2 inhibition P-gp substrate Neurotoxic, environmental persistence
LogP (Partition Coefficient) N/A 3.5–4.2 (predicted) -0.03 (consensus) 3.8–4.5 (varies by isomer)

Key Findings:

Structural Diversity :

  • This compound is distinct from the amide-based CID 57892468 and the heterocyclic CID 57416287. Its inferred volatility aligns with hexachlorocyclohexane isomers but lacks their chlorine-rich backbone .
  • Unlike CID 57416287, which exhibits high solubility and P-gp substrate behavior, this compound’s fraction-dependent solubility suggests formulation challenges for biomedical applications .

Synthetic Accessibility :

  • This compound is isolated via vacuum distillation, contrasting with the stepwise organic synthesis (e.g., amide coupling) used for CID 57892468 .
  • Hexachlorocyclohexane isomers require industrial-scale chlorination, posing environmental risks absent in this compound’s purification process .

Hexachlorocyclohexane isomers are notorious for toxicity, whereas this compound’s lack of chlorine atoms may reduce ecological hazards .

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